N-(1H-benzo[d]imidazol-2-yl)-2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide
Description
Properties
Molecular Formula |
C17H13ClN4O3 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C17H13ClN4O3/c18-10-5-6-14-13(7-10)22(9-16(24)25-14)8-15(23)21-17-19-11-3-1-2-4-12(11)20-17/h1-7H,8-9H2,(H2,19,20,21,23) |
InChI Key |
GZBLQNBHAXFZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=C(N1CC(=O)NC3=NC4=CC=CC=C4N3)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Chloro-N-(2-Hydroxyphenyl)Acetamide
The benzo[b]oxazinone core is synthesized via intramolecular cyclization of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide.
Acetamide Functionalization
The 4-position of the oxazinone is alkylated with chloroacetamide to introduce the acetamide side chain.
-
Procedure :
Preparation of 1H-Benzo[d]Imidazol-2-Amine
Cyclocondensation of o-Phenylenediamine
Benzimidazole is synthesized via acid-catalyzed cyclization of o-phenylenediamine with nitriles or orthoesters.
N-Alkylation at the 2-Position
The 2-amine group is functionalized for coupling with the oxazinone-acetamide intermediate.
-
Procedure :
Coupling of Benzo[b] Oxazinone and Benzimidazole Moieties
Nucleophilic Acyl Substitution
The acetamide side chain on the oxazinone reacts with the benzimidazole-2-amine.
-
Procedure :
-
2-(6-Chloro-2-oxo-2H-benzo[b]oxazin-4(3H)-yl)acetamide (1 eq) is activated with thionyl chloride (1.2 eq) in refluxing DCM to form the acid chloride.
-
The acid chloride is reacted with 1H-benzimidazol-2-amine (1 eq) in tetrahydrofuran (THF) with triethylamine (2 eq) at 0°C for 2 hours.
-
Yield : 68–82% after column chromatography (ethyl acetate/hexane 3:1).
-
One-Pot Tandem Reaction
A streamlined method combines cyclization and coupling in a single pot.
-
Procedure :
Optimization and Analytical Data
Reaction Conditions and Yields
Spectral Characterization
-
IR (KBr, cm⁻¹) : 3280 (N-H), 1714 (C=O oxazinone), 1665 (C=O amide), 1597 (C=N benzimidazole).
-
¹H NMR (300 MHz, CDCl₃) : δ 8.15 (s, 1H, benzimidazole H-1), 7.54–6.83 (m, 6H, aromatic), 4.32 (dd, J = 14.4 Hz, 2.5 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃).
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Applications
The compound exhibits promising anticancer activity, particularly against various human cancer cell lines. Research has demonstrated that derivatives of benzimidazole, including those similar to N-(1H-benzo[d]imidazol-2-yl)-2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide, can inhibit the growth of cancer cells through multiple mechanisms.
Key Findings:
- A study evaluated a series of benzimidazole derivatives for their cytotoxic effects against several cancer cell lines (A549, MCF-7, HepG2, etc.) using the MTT assay. The results indicated that some compounds exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin and sorafenib .
- Another investigation into the synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides revealed significant anticancer potential, with active compounds demonstrating effective inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound also shows considerable antimicrobial properties. Studies have assessed its effectiveness against various bacterial strains and fungi.
Research Insights:
- The synthesis and evaluation of related benzimidazole derivatives indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) that were effective against resistant strains .
- The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes within the pathogens .
Antitubercular Properties
This compound has also been investigated for its antitubercular activity.
Study Outcomes:
- In vitro studies have shown that certain derivatives possess inhibitory action against Mycobacterium tuberculosis, with some compounds demonstrating IC50 values in the low micromolar range. These findings suggest that the compound may target essential mycobacterial enzymes involved in lipid metabolism and cell wall synthesis .
- Further evaluations in animal models confirmed the efficacy of selected compounds in reducing mycobacterial load, indicating potential for development into therapeutic agents for tuberculosis .
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Effective against multiple cancer lines |
| Antimicrobial | Disruption of cell membranes | Active against resistant bacterial strains |
| Antitubercular | Inhibition of mycobacterial enzymes | Significant reduction in M. tuberculosis load |
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Substituents
The compound’s uniqueness lies in its 6-chloro-2-oxo-benzoxazine group, distinguishing it from other benzimidazole-acetamide derivatives. Below is a comparative analysis of similar compounds:
Key Observations :
- Triazole vs. Benzoxazine : Compound 6p replaces the benzoxazine with a triazole ring, achieving 68.23% quorum sensing inhibition at 250 µM, highlighting the importance of heterocyclic substituents in activity .
- Chloro Substitution: The 6-chloro group in the target compound may enhance metabolic stability compared to non-halogenated analogs (e.g., furanmethyl in ) .
- Thioacetamide vs. Acetamide : Thioacetamide derivatives () exhibit varied bioactivities, suggesting the sulfur atom influences target binding .
Physicochemical Properties
- Solubility: The chloro and oxo groups in the target compound may reduce solubility compared to non-polar analogs (e.g., p-tolyl in ) .
- Melting Points : Thioacetamide derivatives (e.g., 92–93°C in ) generally have lower melting points than acetamides, impacting formulation strategies .
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step process involving the coupling of 7-chloro-1-cyclopropyl-6-fluoroquinoline with o-phenylenediamine under specific conditions. The resulting structure consists of a benzimidazole moiety linked to a benzoxazine derivative, which contributes to its biological properties. The crystal structure reveals that the compound is almost planar, with coplanarity between the quinolone and benzimidazole parts due to hydrogen bonding interactions .
Antimicrobial Activity
Research indicates that derivatives of benzoxazinones exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds demonstrate moderate to potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The mechanism of action is believed to involve inhibition of key enzymes in microbial metabolism.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Benzimidazole derivatives have been widely studied for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Antioxidant Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promising antioxidant properties. Studies utilizing the DPPH radical scavenging assay confirm its ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzoxazinone derivatives demonstrated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced antibacterial activity. The docking studies further elucidated the binding interactions with target enzymes, confirming the potential of these compounds as antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines revealed that compounds structurally related to this compound induced significant cytotoxic effects. The IC50 values were determined using MTT assays, showing effective dose-dependent responses in various cancer types. Mechanistic studies suggested that these compounds could activate apoptotic pathways, making them candidates for further development in cancer therapy .
Research Findings Summary
The biological activities of this compound highlight its potential as a multi-functional therapeutic agent. Key findings include:
| Activity | Effect | Methodology |
|---|---|---|
| Antimicrobial | Moderate to potent against bacteria | In vitro screening against various strains |
| Anticancer | Induces apoptosis | MTT assays on cancer cell lines |
| Antioxidant | Scavenges free radicals | DPPH radical scavenging assay |
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound?
The synthesis typically involves refluxing intermediates under controlled conditions. For example, coupling reactions between benzimidazole derivatives and acetamide precursors are performed in round-bottom flasks using solvents like methanol or ethanol, heated at 100°C for 4–8 hours under reflux. Post-reaction, ice-cold water is added to precipitate the product, followed by recrystallization in methanol to enhance purity . Key parameters include temperature control, solvent selection, and stoichiometric ratios of reactants (e.g., aniline or nitroaniline derivatives).
Basic: Which analytical techniques are critical for confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR): Provides detailed information on proton and carbon environments, confirming substituent positions (e.g., benzimidazole and oxazinone moieties) .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is typical) and monitors reaction progress .
- X-ray Crystallography: Resolves 3D molecular geometry, particularly for novel derivatives .
- Infrared Spectroscopy (IR): Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bends .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ discrepancies)?
- Comparative Assay Standardization: Ensure consistent cell lines (e.g., HeLa for antitumor studies) and assay protocols (e.g., MTT vs. ATP-based viability tests).
- Structural Analog Comparison: Cross-reference with structurally similar compounds (e.g., quinazolinone derivatives with IC₅₀ values of 10.5–15.0 µM for antitumor activity) to identify activity trends .
- Dose-Response Validation: Replicate studies with triplicate measurements to assess reproducibility .
Advanced: How to design experiments to elucidate the compound’s mechanism of action?
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like COX-2 or kinases .
- Kinetic Studies: Perform time-dependent inhibition assays (e.g., measuring enzyme activity at varying compound concentrations).
- Pathway Analysis: Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify upregulated/downregulated biomarkers in treated cells .
Advanced: What computational methods are suitable for modeling its interactions with biological targets?
- Molecular Dynamics (MD) Simulations: Simulate binding stability in solvated systems (e.g., GROMACS) over 100-ns trajectories .
- QSAR Modeling: Corrogate structural features (e.g., chloro-substitution at position 6) with bioactivity using descriptors like logP and polar surface area .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Advanced: How to address stability issues during long-term storage?
- Lyophilization: Store as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis of the acetamide group .
- Excipient Screening: Test stabilizers (e.g., trehalose) in aqueous formulations using accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: What strategies optimize the compound’s pharmacokinetic properties?
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .
- Metabolic Profiling: Use liver microsomes to identify major metabolites and modify labile sites (e.g., oxazinone ring oxidation) .
Basic: How to validate purity post-synthesis?
- HPLC-UV/Vis: Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 90:10 over 20 minutes) and monitor at 254 nm .
- Elemental Analysis (EA): Confirm %C, %H, and %N within ±0.4% of theoretical values .
Advanced: How to compare bioactivity with structural analogs?
- SAR Tables: Tabulate analogs with variations (e.g., substituents at position 4 of benzimidazole) and their IC₅₀ values against key targets .
- Cluster Analysis: Group compounds by scaffold similarity (e.g., benzimidazole vs. imidazothiazole cores) to identify activity cliffs .
Advanced: What experimental frameworks support structure-activity relationship (SAR) studies?
- Fragment-Based Design: Synthesize derivatives with incremental modifications (e.g., methoxy → chloro substitution) and test in iterative cycles .
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., 6-chloro group contributes ~30% to antitumor activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
